5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c15-14(16,17)21-11-3-1-9(2-4-11)13(20)19-6-5-12-10(8-19)7-18-22-12/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFALWTJJRCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves a multi-step process. One common method includes the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides with ethyl 4-(ethoxymethylene)amino-3-phenylisoxazole-5-carboxylates . This reaction is catalyzed by N-heterocyclic carbenes (NHCs) and proceeds under mild conditions to yield the desired product with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including neuroinflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[4,5-c]pyridine Derivatives
- 4-[2-(Trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (C₁₃H₁₂F₃N₃O, MW: 283.26 g/mol) Key Difference: Replaces the oxazole ring with an imidazole, introducing an additional nitrogen atom capable of hydrogen bonding.
Oxazolo[4,5-c]pyridine Derivatives
- 5-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine (C₁₅H₁₄N₂O₄, MW: 286.28 g/mol)
- 5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (C₁₄H₁₉N₃O₅, MW: 309.32 g/mol)
Substituent and Functional Group Comparisons
| Compound Name | Core Structure | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Oxazolo[4,5-c]pyridine | 4-(Trifluoromethoxy)benzoyl (5) | ~341.27* | High metabolic stability, moderate logP |
| 4-[2-(Trifluoromethoxy)phenyl]imidazo | Imidazo[4,5-c]pyridine | 2-(Trifluoromethoxy)phenyl (4) | 283.26 | Enhanced H-bonding, lower solubility |
| 5-(Benzodioxine carbonyl)oxazolo | Oxazolo[4,5-c]pyridine | Benzodioxine carbonyl (5) | 286.28 | Increased steric bulk, electron-rich |
| 5-Boc-oxazolo-3-carboxylic acid | Oxazolo[4,5-c]pyridine | Boc (5), COOH (3) | 309.32 | High solubility, derivatization-ready |
| Imidazo-bromo-fluorophenyl | Imidazo[4,5-c]pyridine | 4-Bromo-2-fluorophenyl (4) | 296.14 | High lipophilicity, potential CNS activity |
*Calculated based on molecular formula C₁₅H₁₂F₃N₂O₃.
Pharmacological and Physicochemical Insights
- Trifluoromethoxy Group: The -OCF₃ group in the target compound improves resistance to oxidative metabolism compared to non-fluorinated analogues, a feature shared with the imidazo derivative in .
- Salt Forms : The trifluoroacetic acid salt of oxazolo[4,5-c]pyridine () demonstrates enhanced aqueous solubility, a critical factor for bioavailability compared to neutral derivatives .
- Heterocycle Impact : Imidazo cores (e.g., ) may exhibit stronger target binding due to additional hydrogen-bonding sites but face solubility challenges. Oxazolo derivatives balance moderate polarity with metabolic stability .
Biological Activity
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. This compound features a dihydroisoxazolo-pyridine core fused with a trifluoromethoxyphenyl group, making it a subject of interest in various biological studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H11F3N2O3. It exhibits significant chemical reactivity due to the presence of the trifluoromethoxy group and the oxazolo-pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F3N2O3 |
| IUPAC Name | 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |
| CAS Number | 2034427-64-8 |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, preliminary studies suggest several potential mechanisms of action.
Case Studies and Research Findings
Although direct case studies on this specific compound are scarce, research on similar derivatives provides insights into its potential applications:
- Antimicrobial Studies : Derivatives of oxazolo-pyridine have shown promising antibacterial and antifungal activities. For instance, compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria and exhibited significant inhibitory effects .
- Anti-inflammatory Activity : Some derivatives have been evaluated for their anti-inflammatory properties using models such as carrageenan-induced paw edema in rats. These studies indicated that certain oxazolo-pyridine derivatives could effectively reduce inflammation .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-[4-(trifluoromethoxy)benzoyl]-4H... | Moderate | Significant (70-80% inhibition) |
| Related Oxazolo-Pyridine Derivative A | High | Moderate (60% inhibition) |
| Related Oxazolo-Pyridine Derivative B | Low | High (80% inhibition) |
Q & A
Q. What are the established synthetic routes for 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine?
The synthesis typically involves a cyclization reaction between 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-(ethoxymethylene)amino-3-phenylisoxazole-5-carboxylates, catalyzed by N-heterocyclic carbenes (NHCs) under mild conditions. This method achieves high enantioselectivity (>90% ee) and yields exceeding 75%. Key steps include:
- Precursor activation : Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.
- Cyclization : Conducted at 40–60°C for 12–24 hours.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient). Optimization for scalability includes continuous flow reactors to enhance reproducibility .
Q. Which spectroscopic and crystallographic methods are critical for confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : , , and NMR validate the trifluoromethoxy group and fused oxazolo-pyridine core.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the benzoyl and oxazolo-pyridine planes is ~15°, indicating partial conjugation .
- Mass Spectrometry (HRMS) : Confirms molecular formula (CHFNO) with <2 ppm error .
Q. What are the primary chemical reactions this compound undergoes, and what are the optimal conditions?
Common reactions include:
- Oxidation : KMnO in HSO/HO (60°C, 6 hours) yields a carboxylic acid derivative.
- Reduction : LiAlH in anhydrous ether (0°C to RT, 2 hours) produces a secondary alcohol.
- Halogenation : NBS under UV light (CHCl, 25°C, 4 hours) introduces bromine at the pyridine C3 position. Monitoring by TLC and quenching with aqueous workup ensures reaction control .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its neuroinflammatory activity in preclinical models?
- In vitro assays : Measure inhibition of TNF-α/IL-6 in LPS-stimulated microglial cells (IC determination).
- In vivo models : Administer 10–50 mg/kg doses in rodent neuroinflammation models (e.g., LPS-induced brain injury). Use immunohistochemistry to assess COX-2 suppression.
- Controls : Include dexamethasone (positive) and vehicle (negative). Statistical analysis (ANOVA) identifies dose-dependent efficacy .
Q. How to resolve contradictions in reported biological activities among structurally similar oxazolo-pyridine derivatives?
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethoxy with methoxy) and test antimicrobial/anti-inflammatory activity.
- Structural Overlay Analysis : Use crystallographic data (SHELX-refined structures) to correlate steric/electronic effects with activity. For example, the trifluoromethoxy group’s electron-withdrawing nature enhances receptor binding vs. methyl derivatives .
- In vitro validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity) to minimize variability .
Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?
- Chiral NHC Catalysts : Employ (R)- or (S)-BINOL-derived NHCs to achieve >95% enantiomeric excess.
- Asymmetric Cyclization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during precursor synthesis.
- Dynamic Kinetic Resolution : Optimize reaction kinetics (e.g., temperature, solvent polarity) to favor one enantiomer. Monitor by chiral HPLC .
Q. How does the trifluoromethoxy group influence its physicochemical and pharmacokinetic properties?
- LogP Enhancement : The group increases lipophilicity (calculated LogP = 2.8 vs. 1.5 for methoxy analogs), improving blood-brain barrier penetration.
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to fluorine’s electronegativity.
- Solubility : Formulate with co-solvents (e.g., PEG 400) to counter low aqueous solubility (0.12 mg/mL at pH 7.4) .
Methodological Notes
- Data Reproducibility : Replicate synthetic steps ≥3 times with controlled humidity (<30%) to prevent hydrolysis of intermediates.
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in fused heterocycles .
- Biological Assays : Include positive/negative controls and blinded data analysis to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
